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Compound of Interest

Compound Name: GBR 12935

Cat. No.: B1674642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of GBR
12935, a potent and selective dopamine transporter inhibitor. The information presented herein

is intended for researchers, scientists, and professionals involved in drug development and

neuroscience research. This document details the binding affinities of GBR 12935 at various

neurotransmitter transporters and off-target sites, outlines the experimental methodologies

used to determine these properties, and visualizes key concepts and workflows.

Core Data Presentation: Quantitative Selectivity
Profile
GBR 12935 is characterized by its high affinity and selectivity for the dopamine transporter

(DAT) over other monoamine transporters, such as the norepinephrine transporter (NET) and

the serotonin transporter (SERT)[1]. The following tables summarize the quantitative data on

the binding affinity and functional potency of GBR 12935 and its related compound, GBR

12909.

Table 1: Binding Affinity of GBR 12935 for Monoamine Transporters
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Target Species Preparation Radioligand Parameter Value (nM)

Dopamine

Transporter

(DAT)

Rat
Striatal

Membranes

[3H]GBR

12935
Kd 5.5[2]

Dopamine

Transporter

(DAT)

Human
Caudate

Nucleus

[3H]GBR

12935
Kd 2.34[3]

Dopamine

Transporter

(DAT)

Dog

Striatal

Homogenate

s

[3H]GBR

12935
Kd 1.8[4]

Dopamine

Transporter

(DAT)

COS-7 Cells Kd 1.08[5]

Norepinephri

ne

Transporter

(NET)

Rat Ki >1000

Serotonin

Transporter

(SERT)

Rat Ki >1000

Table 2: Inhibitory Potency of GBR Compounds on Dopamine Uptake

Compound Preparation Parameter Value (nM)

GBR 12909 Synaptosomes Ki 1[1]

GBR 12935
Brain Synaptic

Vesicles
IC50 34-45[6]

GBR 12909
Brain Synaptic

Vesicles
IC50 34-45[6]

Table 3: Off-Target Binding Profile of GBR 12935 and Related Compounds
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Target Compound Parameter Value (nM)

Histamine H1

Receptor
GBR 12909 Ki ~20[1]

Dopamine D1

Receptor
GBR 12909 Ki >100[1]

Dopamine D2

Receptor
GBR 12909 Ki >100[1]

Serotonin 5-HT1A

Receptor
GBR 12909 Ki >100[1]

Serotonin 5-HT2

Receptor
GBR 12909 Ki >100[1]

Alpha-1 Adrenergic

Receptor
GBR 12909 Ki >100[1]

Muscarinic, Alpha-2,

Beta-1+2, GABA,

Benzodiazepine

Receptors

GBR 12909 No effect at 3 µM[1]

Cytochrome P450

2D6 (CYP2D6)
GBR 12935 Kd 42.2

It is important to note that GBR 12935 also binds to a non-dopaminergic "piperazine acceptor

site," which has been identified as cytochrome P450IID6 in the human brain[1]. This binding is

not displaced by dopamine.

Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this

guide.

[³H]-GBR 12935 Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of GBR 12935 to

the dopamine transporter.
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1. Membrane Preparation (from Rat Striatum):

Euthanize rats and rapidly dissect the striata on ice.

Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM

MgCl₂, 5 mM EDTA, with protease inhibitors)[7].

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large

debris[7].

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to

pellet the membranes[7].

Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.

Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for

storage at -80°C[7].

Determine the protein concentration of the membrane preparation using a standard method

(e.g., BCA assay).

2. Binding Assay:

On the day of the assay, thaw the membrane preparation and resuspend it in the final assay

binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[7].

The assay is typically performed in a 96-well plate format with a final volume of 250 µL per

well[7].

To each well, add the membrane preparation (50-120 µg of protein for tissue), the competing

test compound (for competition assays) or buffer, and a solution of [³H]-GBR 12935[7].

For saturation binding experiments, use increasing concentrations of [³H]-GBR 12935.

To determine non-specific binding, a high concentration of a known DAT inhibitor (e.g., 1 µM

mazindol) is added to a set of wells[8].
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Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes) with gentle agitation to reach equilibrium[7].

3. Filtration and Scintillation Counting:

Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman

GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific

binding[7][9].

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand[7].

Dry the filters and place them in scintillation vials with a scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting the non-specific binding from the total binding for

each concentration of radioligand.

For saturation binding, plot specific binding against the concentration of [³H]-GBR 12935 and

fit the data to a one-site binding model to determine the Kd and Bmax values.

For competition assays, plot the percentage of specific binding against the log concentration

of the competing ligand and fit the data to a sigmoidal dose-response curve to determine the

IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Dopamine Uptake Inhibition Assay
This functional assay measures the ability of GBR 12935 to inhibit the uptake of dopamine into

synaptosomes.

1. Synaptosome Preparation:

Dissect the brain region of interest (e.g., striatum) in ice-cold sucrose solution (e.g., 0.32 M

sucrose)[10].

Homogenize the tissue using a Teflon pestle homogenizer[10].
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Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 10 minutes at 4°C)[10].

Collect the supernatant and centrifuge it at a higher speed (e.g., 20,000 x g for 15 minutes at

4°C) to pellet the synaptosomes[10].

Resuspend the synaptosomal pellet in an appropriate assay buffer (e.g., Krebs-Ringer-

HEPES buffer)[10].

Determine the protein concentration of the synaptosomal preparation.

2. Uptake Assay:

Pre-incubate the synaptosomes (containing a specific amount of protein) in the assay buffer

at 37°C for a short period (e.g., 10 minutes)[10].

Add varying concentrations of the test compound (GBR 12935) to the synaptosome

suspension.

Initiate dopamine uptake by adding a fixed concentration of [³H]-dopamine[11].

To ensure selectivity for DAT, other monoamine transporter inhibitors (e.g., desipramine for

NET and citalopram for SERT) can be included in the assay buffer[12].

Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear

range of uptake.

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with

ice-cold buffer to remove extracellular [³H]-dopamine[11].

3. Scintillation Counting and Data Analysis:

Quantify the radioactivity retained on the filters using a liquid scintillation counter.

Non-specific uptake is determined in the presence of a high concentration of a potent DAT

inhibitor (e.g., cocaine or nomifensine).

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
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Plot the percent inhibition of specific dopamine uptake as a function of the GBR 12935
concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀

value.

Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of GBR
12935's selectivity and the experimental workflows.
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Caption: Selectivity profile of GBR 12935 for monoamine transporters and off-target sites.
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Caption: Experimental workflow for a [³H]-GBR 12935 radioligand binding assay.
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Caption: Regulatory influences on the Dopamine Transporter (DAT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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